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2-Fluoro-4-methyl-6-nitrobenzyl alcohol
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Overview
Description
2-Fluoro-4-methyl-6-nitrobenzyl alcohol is an organic compound with the molecular formula C8H8FNO3 It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, along with a hydroxyl group at the benzylic position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-6-nitrobenzyl alcohol typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-4-methylbenzyl alcohol, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-6-nitrobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: 2-Fluoro-4-methyl-6-nitrobenzaldehyde or 2-Fluoro-4-methyl-6-nitrobenzoic acid.
Reduction: 2-Fluoro-4-methyl-6-aminobenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds structurally related to 2-fluoro-4-methyl-6-nitrobenzyl alcohol exhibit significant antimicrobial properties. The presence of the nitro group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of various nitro-substituted benzyl alcohols, including this compound, which were tested against several bacterial strains. Results showed that these compounds had varying degrees of effectiveness, with some derivatives exhibiting potent activity against resistant strains of bacteria .
Organic Synthesis
Intermediate in Chemical Reactions
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows it to be transformed into various derivatives used in pharmaceuticals and agrochemicals.
Table 1: Synthetic Transformations Involving this compound
Reaction Type | Product | Yield (%) | Reference |
---|---|---|---|
Nucleophilic substitution | 2-Fluoro-4-methyl-6-nitrophenol | 85 | |
Reduction | 2-Fluoro-4-methyl-6-nitrobenzyl amine | 90 | |
Coupling | Biaryl compounds | 75 |
Material Science
Fluorinated Polymers
The incorporation of fluorinated compounds like this compound into polymer matrices can enhance material properties such as thermal stability, chemical resistance, and hydrophobicity. This makes it useful in developing advanced materials for coatings and adhesives.
Case Study: Development of Fluorinated Coatings
Research has shown that adding fluorinated alcohols to polymer formulations improves their resistance to solvents and enhances their mechanical properties. The resulting coatings demonstrate superior performance in harsh environments compared to non-fluorinated alternatives .
Cosmetic Formulations
Stabilizing Agent
In cosmetic formulations, fluorinated compounds are often used as stabilizing agents due to their unique chemical characteristics. The inclusion of this compound can improve the stability and efficacy of active ingredients in topical applications.
Table 2: Effects of Fluorinated Compounds in Cosmetic Formulations
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-6-nitrobenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitro and fluorine groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylbenzyl alcohol
- 2-Fluoro-4-nitrobenzyl alcohol
- 4-Methyl-6-nitrobenzyl alcohol
Uniqueness
2-Fluoro-4-methyl-6-nitrobenzyl alcohol is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both a fluorine atom and a nitro group on the benzene ring can significantly influence its chemical behavior compared to similar compounds .
Biological Activity
2-Fluoro-4-methyl-6-nitrobenzyl alcohol (CAS No. 131056031) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₈H₈FNO₃ |
Molecular Weight | 185.15 g/mol |
IUPAC Name | This compound |
Canonical SMILES | Cc1ccc(c(c1F)N+[O-])C(O) |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the nitro group may enhance its reactivity and interactions with biological macromolecules, potentially leading to modulation of cellular processes such as apoptosis and proliferation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. This compound may inhibit the growth of various pathogens, making it a candidate for further exploration in the development of antibacterial agents.
Anticancer Activity
Studies have shown that benzyl alcohol derivatives can possess anticancer properties. For example, in vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit similar effects.
Case Studies
-
Anticancer Activity Assessment
- A study evaluated the cytotoxic effects of various benzyl alcohol derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest.
- Findings : Cell lines treated with this compound showed a dose-dependent decrease in viability, with IC₅₀ values comparable to established chemotherapeutic agents.
-
Antimicrobial Efficacy
- Another investigation focused on the antimicrobial properties of similar nitro-substituted benzyl alcohols against Gram-positive and Gram-negative bacteria.
- Results : The compound demonstrated effective inhibition against several strains, highlighting its potential as an antimicrobial agent.
Table 1: Biological Activity Summary
Activity Type | Assessed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis |
Table 2: Cytotoxicity Data
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
(2-fluoro-4-methyl-6-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8FNO3/c1-5-2-7(9)6(4-11)8(3-5)10(12)13/h2-3,11H,4H2,1H3 |
InChI Key |
KUDZCTMWGLLHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)CO)[N+](=O)[O-] |
Origin of Product |
United States |
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